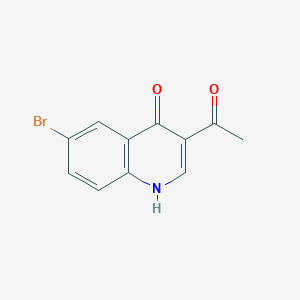
3-Acetyl-6-bromoquinolin-4(1H)-one
Overview
Description
3-Acetyl-6-bromoquinolin-4(1H)-one: is a heterocyclic organic compound that belongs to the quinoline family It is characterized by the presence of an acetyl group at the third position, a bromine atom at the sixth position, and a ketone group at the fourth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the bromination of 3-acetylquinolin-4(1H)-one. The reaction typically proceeds as follows:
Bromination: 3-Acetylquinolin-4(1H)-one is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, at a controlled temperature. The reaction yields this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-bromoquinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the sixth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group at the fourth position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The acetyl group at the third position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution: 3-Acetyl-6-substituted-quinolin-4(1H)-one derivatives.
Reduction: 3-Acetyl-6-bromoquinolin-4(1H)-ol.
Oxidation: 3-Carboxyl-6-bromoquinolin-4(1H)-one.
Scientific Research Applications
3-Acetyl-6-bromoquinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, infectious diseases, and neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and functional materials.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects.
Industrial Applications: It is employed in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-bromoquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the acetyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
3-Acetyl-6-bromoquinolin-4(1H)-one can be compared with other similar compounds, such as:
3-Acetylquinolin-4(1H)-one: Lacks the bromine atom at the sixth position, which can affect its reactivity and biological activity.
6-Bromoquinolin-4(1H)-one: Lacks the acetyl group at the third position, which can influence its chemical properties and applications.
3-Acetyl-6-chloroquinolin-4(1H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-acetyl-6-bromo-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6(14)9-5-13-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVYTHOAATULPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)-](/img/structure/B3218020.png)
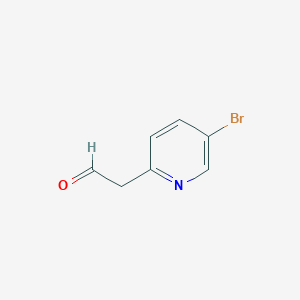
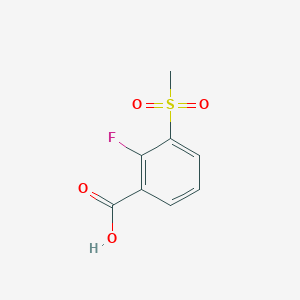
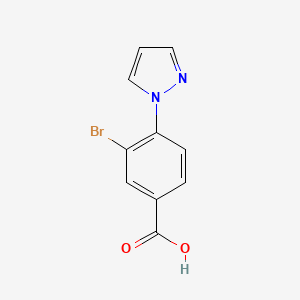
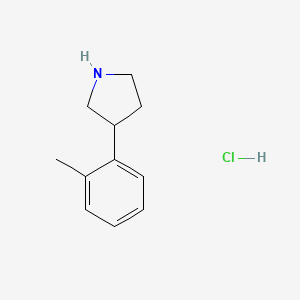
![2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B3218072.png)
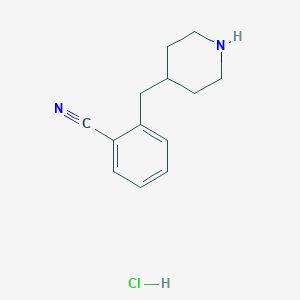
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3218091.png)
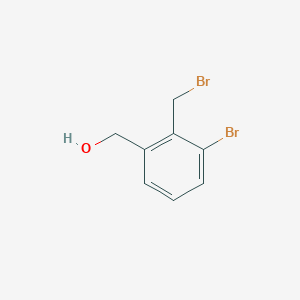
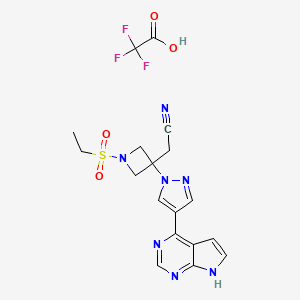
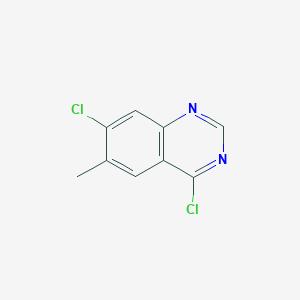
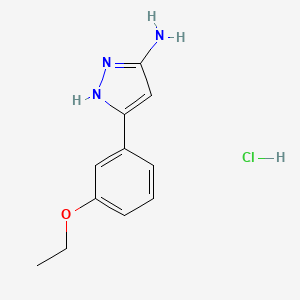

![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B3218117.png)
